1-(piperidin-4-ylmethyl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
1-(piperidin-4-ylmethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-11-3-1-2-8-13(11)9-10-4-6-12-7-5-10/h1-3,8,10,12H,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPUWPRHPIZJQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C=CC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888729-52-0 | |
| Record name | 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 1-(4-Piperidinylmethyl)-2(1H)-pyridinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5PAH59DRT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one: Synthesis, Properties, and Therapeutic Potential
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic combination of well-established pharmacophores often leads to novel molecular entities with significant therapeutic potential. 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one is a prime example of such a design strategy, integrating two "privileged scaffolds": the piperidine ring and the 2-pyridone nucleus. The piperidine moiety, a ubiquitous feature in a vast number of pharmaceuticals and natural alkaloids, offers a versatile, saturated heterocyclic framework that can be readily functionalized to modulate physicochemical properties and target interactions[1][2]. Concurrently, the 2-pyridone ring system is recognized for its unique electronic and hydrogen-bonding capabilities, serving as a bioisostere for amides and phenyl groups, and is a key component in numerous approved drugs[3][4][5].
This technical guide provides a comprehensive overview of 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one, designed for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical structure and properties, provide a detailed, field-proven synthetic protocol, and explore its potential biological activities based on the extensive pharmacology of its constituent motifs.
Chemical Structure and Physicochemical Properties
The chemical structure of 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one consists of a piperidine ring linked via a methylene bridge from its 4-position to the nitrogen atom of a pyridin-2(1H)-one ring.
Molecular Structure:
Caption: Chemical structure of 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₆N₂O |
| Molecular Weight | 192.26 g/mol |
| IUPAC Name | 1-((piperidin-4-yl)methyl)pyridin-2(1H)-one |
| CAS Number | Not assigned |
| Predicted LogP | 0.9 |
| Predicted pKa (most basic) | 9.8 (piperidine nitrogen) |
| Predicted Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water. |
Note: These values are computationally predicted and should be confirmed experimentally.
Synthesis and Purification: A Protocol Rooted in Precedent
The synthesis of N-substituted 2-pyridones is a well-trodden path in organic chemistry. A significant challenge often encountered is the competing O-alkylation of the pyridone ring. The following protocol is designed to favor the desired N-alkylation by employing a strong base to generate the pyridone anion, followed by reaction with a suitable electrophile.
Experimental Protocol: N-Alkylation of 2-Pyridone
This protocol outlines a two-step process starting from commercially available 4-(chloromethyl)piperidine hydrochloride and 2-hydroxypyridine.
Step 1: Free-Basing of 4-(chloromethyl)piperidine hydrochloride
-
Dissolve 4-(chloromethyl)piperidine hydrochloride (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base of 4-(chloromethyl)piperidine. Causality: This step is crucial to generate the nucleophilic free amine required for the subsequent reaction.
Step 2: N-Alkylation of 2-Hydroxypyridine
-
To a solution of 2-hydroxypyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen). Trustworthiness: The use of anhydrous solvent and an inert atmosphere is critical to prevent quenching of the strong base.
-
Allow the reaction mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases, indicating the formation of the sodium salt of 2-pyridone.
-
Dissolve the free-based 4-(chloromethyl)piperidine (from Step 1, 1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC). Expertise: Heating is necessary to drive the SN2 reaction between the pyridone anion and the alkyl chloride.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one.
Caption: Proposed synthesis workflow for 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one.
Potential Biological Activities and Therapeutic Applications
While no specific biological data has been published for 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one, the pharmacological profiles of its constituent scaffolds suggest a high probability of interesting biological activity.
The Piperidine Scaffold: The piperidine ring is a cornerstone of many central nervous system (CNS) active drugs due to its ability to adopt a chair conformation, which can mimic the binding of endogenous ligands to their receptors. Its derivatives are known to possess a wide range of activities, including but not limited to, antipsychotic, analgesic, and antihistaminic effects[1].
The 2-Pyridone Scaffold: 2-Pyridone derivatives exhibit a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities[4][5][6]. The ability of the 2-pyridone motif to act as both a hydrogen bond donor and acceptor makes it a versatile pharmacophore for interacting with various biological targets, particularly enzymes like kinases.
Given the combination of these two privileged structures, 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one could be a promising candidate for screening in several therapeutic areas:
-
Oncology: Many kinase inhibitors incorporate the 2-pyridone scaffold. The piperidine moiety could be tailored to improve solubility, cell permeability, and target engagement.
-
Neuroscience: The piperidine component suggests potential activity at CNS targets. The molecule could be investigated for its effects on neurotransmitter receptors or transporters.
-
Infectious Diseases: Both piperidine and 2-pyridone derivatives have shown antimicrobial and antiviral properties[6][7]. This conjugate could be explored for novel anti-infective agents.
Caption: Inferred biological potential based on constituent scaffolds.
Conclusion and Future Directions
1-(piperidin-4-ylmethyl)pyridin-2(1H)-one represents a molecule of significant interest at the intersection of established and successful medicinal chemistry strategies. While experimental data on this specific compound remains to be published, this guide provides a solid foundation for its synthesis and exploration. The provided synthetic protocol, based on well-established N-alkylation methodologies, offers a reliable route to access this compound for further investigation.
The true potential of 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one lies in its yet-to-be-discovered biological activity. Based on the rich pharmacology of its piperidine and 2-pyridone components, it is a prime candidate for high-throughput screening in a variety of disease models, particularly in oncology and neuroscience. Further structure-activity relationship (SAR) studies, involving functionalization of both the piperidine and pyridone rings, could lead to the discovery of novel and potent therapeutic agents. This technical guide serves as a starting point for researchers to unlock the potential of this promising chemical entity.
References
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ResearchGate. Pharmacological aspects of 2-pyridones and their analogs. [Link]
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A Pharmacophore-Driven Approach to Unlocking the Therapeutic Potential of Piperidin-4-ylmethyl Pyridinone Scaffolds: A Technical Guide
Abstract The piperidin-4-ylmethyl pyridinone scaffold represents a powerful convergence of two privileged heterocyclic systems, demonstrating significant potential across a range of therapeutic areas, including oncology and neuropharmacology. Its structural complexity and multiple points for chemical modification necessitate a rational approach to deciphering its structure-activity relationship (SAR). This technical guide provides an in-depth exploration of pharmacophore analysis as a primary computational tool to navigate the chemical space of this scaffold. We detail the core principles of ligand- and structure-based pharmacophore modeling, present step-by-step, self-validating protocols for hypothesis generation and rigorous validation, and illustrate how these models serve as a crucial bridge between raw biological data and informed drug design. This guide is intended for researchers, medicinal chemists, and computational scientists engaged in the discovery and optimization of novel therapeutics derived from this versatile scaffold.
Introduction: The Piperidin-4-ylmethyl Pyridinone Scaffold as a Privileged Structure
The Convergence of Two Key Pharmacophores: Piperidine and Pyridinone
In the landscape of medicinal chemistry, "privileged structures" are molecular scaffolds capable of binding to multiple, distinct biological targets. The piperidin-4-ylmethyl pyridinone core is an exemplary case, arising from the strategic fusion of two highly successful heterocyclic motifs.
-
The Piperidine Ring: As one of the most ubiquitous N-heterocycles in pharmaceuticals, the piperidine moiety offers a versatile, saturated, and often basic nitrogen center.[1][2] This feature is critical for forming salt bridges and key hydrogen bond interactions within receptor binding pockets. Its non-aromatic, conformationally flexible nature allows it to serve as a robust anchor or linker, orienting other functional groups in three-dimensional space.[3][4]
-
The Pyridinone Ring: Pyridinone scaffolds are recognized for their unique electronic properties and their ability to act as both hydrogen bond donors (via the N-H group) and acceptors (via the carbonyl oxygen).[5][6] This dual-functionality makes them exceptional bioisosteres for amides, phenols, and other aromatic systems, often improving metabolic stability and pharmacokinetic properties.[7][8] Their incorporation into drug candidates has led to advancements in antiviral, anticancer, and anti-inflammatory agents.[6][8]
The combination of these two rings via a methylene linker creates a scaffold with a defined spatial arrangement of hydrogen bonding features, hydrophobic regions, and a basic center, making it an ideal candidate for pharmacophore-driven drug design.
Therapeutic Landscape and Biological Targets
The versatility of the piperidin-4-ylmethyl pyridinone scaffold is reflected in its broad range of biological activities. Derivatives have shown significant promise as modulators of various target classes:
-
Kinase Inhibitors: The scaffold can be elaborated to interact with the hinge region and other key pockets of protein kinases, which are central targets in oncology.[9]
-
G-Protein Coupled Receptors (GPCRs): The basic nitrogen of the piperidine ring is well-suited to interact with acidic residues (e.g., Aspartic Acid) commonly found in GPCR binding sites.[9]
-
Enzyme Inhibitors: Compounds incorporating this scaffold have been developed as potent and selective inhibitors of enzymes such as Dipeptidyl Peptidase IV (DPP4) and Lysine-Specific Demethylase 1 (LSD1), relevant in diabetes and oncology, respectively.[10][11][12]
-
Antimicrobial Agents: The piperidin-4-one substructure, a close relative, has been explored for developing novel antibacterial and antifungal agents.[13][14]
Rationale for Pharmacophore Analysis
Given the scaffold's conformational flexibility and multiple interaction points, traditional 2D SAR analysis can be insufficient. Pharmacophore modeling provides an abstract, 3D representation of the essential steric and electronic features required for biological activity.[15] This approach is indispensable for:
-
Decoding Complex SAR: Translating numerical activity data into a visual and intuitive 3D model of molecular interactions.[15][16]
-
Virtual Screening: Using the 3D model as a query to search large chemical databases for novel, structurally diverse compounds with the potential for similar biological activity.[17][18]
-
Lead Optimization: Guiding the rational design of new analogs by highlighting which modifications are likely to enhance binding affinity and selectivity.[16]
Core Principles of Pharmacophore Modeling
Defining the Pharmacophore: Beyond the 2D Structure
A pharmacophore is not a real molecule or a collection of atoms. It is an abstract concept that describes the ensemble of steric and electronic features necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[19] These features typically include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic regions (HY)
-
Aromatic Rings (AR)
-
Positive and Negative Ionizable centers (PI, NI)
A pharmacophore model defines the spatial arrangement and geometric constraints (distances, angles) between these features.
The Dichotomy: Ligand-Based vs. Structure-Based Approaches
The choice of modeling strategy is dictated by the available data and represents a critical decision point in the drug design workflow.[20]
-
Ligand-Based Drug Design (LBDD): This approach is utilized when the 3D structure of the biological target is unknown, but a set of active and inactive ligands is available.[21] The core assumption is that these molecules bind to the same site and share a common set of pharmacophoric features arranged in a similar 3D geometry. The algorithm extracts these common features from the active molecules to generate a hypothesis.[22] This method is powerful for scaffold hopping and identifying novel chemotypes.
-
Structure-Based Drug Design (SBDD): When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or cryo-EM) is available, a pharmacophore can be derived directly from the key interactions observed between the protein and a bound ligand.[23][24] This approach is generally more accurate as it is grounded in direct experimental evidence of the binding mode. It can also incorporate "excluded volumes," which represent regions of space occupied by the protein, preventing candidate molecules from clashing with the receptor.
Combining both approaches often yields the most robust and predictive models.[20] For instance, a structure-based model can be refined and validated using known ligand activity data.
Ligand-Based Pharmacophore Hypothesis Generation: A Step-by-Step Protocol
This section outlines a detailed, field-proven workflow for generating a predictive ligand-based pharmacophore model. The causality behind each step is explained to provide a framework for sound scientific judgment.
Curating the Training Set: The Foundation of a Predictive Model
The quality of the input data directly determines the quality of the resulting pharmacophore model.
-
Selection: Assemble a set of compounds with activity data against the target of interest. This set should ideally span at least 3-4 orders of magnitude in activity (e.g., from 1 nM to 10,000 nM).
-
Structural Diversity: The set should include structurally diverse representatives of the piperidin-4-ylmethyl pyridinone scaffold to ensure the model is robust and not biased towards a single chemical series.
-
Defining Activity Thresholds: Partition the dataset into at least two groups: "highly active" and "inactive" (or "less active"). A common practice is to define compounds with IC50/EC50 < 100 nM as "active" and those > 10,000 nM as "inactive."
-
Partitioning: Divide the full dataset into a Training Set (typically ~75% of the compounds) used to generate the model, and a Test Set (~25%) reserved for external validation.
Causality Check: A training set with a narrow activity range or limited structural diversity will lead to a trivial or overly specific hypothesis that lacks predictive power for new chemical matter.
Conformational Analysis
Ligands are not static; they are flexible and adopt a specific 3D conformation to bind to their target (the "bioactive conformation").
-
Generation: For each molecule in the training set, generate a diverse and energetically realistic ensemble of low-energy 3D conformations.
-
Methodology: Employ robust conformational search algorithms (e.g., Monte Carlo, systematic search) to explore the rotational landscape of single bonds.
Causality Check: Failure to generate a conformational model that includes the bioactive conformation will make it impossible for the algorithm to align the active molecules correctly, leading to a failed hypothesis generation.
Feature Definition and Hypothesis Generation
This step uses a specialized software package (e.g., PHASE, Discovery Studio, LigandScout) to identify common pharmacophoric features among the active compounds.[25][26]
-
Feature Mapping: The software identifies potential pharmacophoric features (HBA, HBD, HY, etc.) within each conformation of every molecule.
-
Common Feature Alignment: The algorithm searches for combinations of features that are common to the highly active molecules in the training set. It aligns the molecules in 3D space based on these common features.
-
Hypothesis Generation: A pharmacophore hypothesis is generated for each successful alignment, consisting of the feature types and their 3D coordinates. The software typically generates a ranked list of the top hypotheses.
Scoring and Ranking Hypotheses
The generated hypotheses are scored based on how well they rationalize the training set data. The scoring function considers factors like how well the active molecules map to the features, the alignment of the molecules, and how well the model distinguishes actives from inactives.
The Self-Validating System: Rigorous Pharmacophore Model Validation
A generated hypothesis is merely a proposal until its statistical validity and predictive power have been rigorously confirmed. This phase ensures the trustworthiness of the model.
Internal Validation: Cost Analysis
Most pharmacophore generation software provides cost values to assess the quality of a hypothesis.[27][28] These are typically expressed in bits.
| Cost Component | Description | Interpretation |
| Total Cost | The overall cost of the final hypothesis. | A lower value indicates a better model. |
| Fixed Cost | The ideal cost, representing a model that perfectly fits all data with no error. | Provides a theoretical baseline for comparison. |
| Null Cost | The cost of a trivial hypothesis that estimates every compound's activity as the average of the training set. | A large difference between the Null Cost and the Total Cost (> 40-60 bits) indicates a high probability that the model is not due to chance. |
A good hypothesis should have a Total Cost value close to the Fixed Cost and a significant difference from the Null Cost.
Statistical Significance: Fischer's Randomization Test
This is a critical step to ensure that the correlation between the pharmacophoric pattern and the biological activity is not a result of chance.[29][30]
-
Protocol: The biological activities of the training set molecules are randomly shuffled multiple times (e.g., 19 or 99 times).
-
Hypothesis Generation: A complete pharmacophore generation run is performed for each shuffled dataset.
-
Analysis: The costs of the hypotheses generated from the randomized data are compared to the cost of the original, non-randomized hypothesis.
Causality Check: If the original hypothesis is statistically significant, it will have a much lower cost than any of the hypotheses generated from the scrambled data. This provides a confidence level (e.g., 95% or 99%) that the model is valid.[30][31]
Predictive Power Assessment: External Test Set and Decoy Set Screening
-
External Test Set: The predictive ability of the model is assessed using the test set molecules that were not used during model generation.[30] The model is used to estimate the activity of the test set compounds, and the correlation between the estimated and experimental activities is calculated. A good model will show a high correlation coefficient (r² > 0.6).[30]
-
Decoy Set Screening: The model's ability to distinguish active compounds from inactive ones is evaluated. The small set of known active compounds is seeded into a large database of "decoy" molecules (compounds assumed to be inactive). The pharmacophore model is used to screen this combined database. A robust model will rank the active compounds much higher than the decoy molecules, demonstrating good "enrichment."[32][33]
Application in Drug Design: From Hypothesis to Lead Optimization
A validated pharmacophore model is an actionable tool for advancing a drug discovery program.
Interpreting the Pharmacophore Model: Deriving Structure-Activity Relationships (SAR)
The model provides a 3D map of the key interactions. By mapping the most and least active compounds onto the hypothesis, one can visualize why certain structural features are beneficial or detrimental. For the piperidin-4-ylmethyl pyridinone scaffold, a model might reveal that:
-
The pyridinone carbonyl is a critical hydrogen bond acceptor.
-
The piperidine nitrogen requires a positive charge for a key ionic interaction.
-
A specific substitution pattern on the pyridinone ring provides a necessary hydrophobic contact.
Virtual Screening: Identifying Novel Active Scaffolds
The pharmacophore hypothesis can be used as a 3D search query against large compound databases (e.g., ZINC, Enamine REAL).[15] This process filters millions of compounds down to a manageable number of "hits" that fit the pharmacophore model. These hits, which may be structurally very different from the original training set, can then be acquired and tested experimentally, potentially leading to the discovery of entirely new chemical series.
Lead Optimization: Guiding Synthetic Chemistry Efforts
For an existing chemical series, the model can guide synthetic chemists in prioritizing which new analogs to synthesize. It can answer critical questions such as:
-
Where can we add bulk without disrupting a key interaction?
-
Which functional group can be modified to improve potency?
-
Can we introduce a new feature to pick up an additional interaction?
Case Study: A Hypothetical Pharmacophore Model for a Kinase Target
Let's consider a hypothetical scenario where we have developed a series of piperidin-4-ylmethyl pyridinone inhibitors against "Kinase X".
Table 1: Hypothetical Activity Data for Kinase X Inhibitors
| Compound ID | Scaffold Variation | Kinase X IC50 (nM) | Activity Class |
|---|---|---|---|
| Cmpd-01 | R1=H, R2=H | 8 | Active |
| Cmpd-02 | R1=F, R2=H | 5 | Active |
| Cmpd-03 | R1=H, R2=CH3 | 25 | Active |
| Cmpd-04 | R1=F, R2=CH3 | 15 | Active |
| Cmpd-05 | R1=SO2Me, R2=H | 8,500 | Inactive |
| Cmpd-06 | R1=H, R2=t-Butyl | 12,000 | Inactive |
Following the protocol in Section 3.0 and the validation in Section 4.0, a top-scoring pharmacophore hypothesis, Hypo-1 , is generated.
The validated model, Hypo-1 , consists of four features: one hydrogen bond acceptor (HBA), one positive ionizable (PI), one hydrophobic (HY), and one aromatic ring (AR).
Table 2: Geometric Constraints of Validated Pharmacophore Hypothesis Hypo-1
| Feature 1 | Feature 2 | Distance (Å) |
|---|---|---|
| HBA | PI | 5.8 - 6.2 |
| PI | HY | 4.5 - 4.9 |
| HY | AR | 3.1 - 3.5 |
| HBA | AR | 7.3 - 7.7 |
SAR Interpretation from Hypo-1:
-
HBA: Maps perfectly to the carbonyl oxygen of the pyridinone ring.
-
PI: Maps to the protonated nitrogen of the piperidine ring.
-
AR: Maps to the pyridinone ring itself.
-
HY: Maps to the substituent at the R1 position. The model explains why small hydrophobic groups (F, CH3) are tolerated (Cmpd-02, -03, -04), while a large polar group (SO2Me in Cmpd-05) or a bulky group (t-Butyl in Cmpd-06) leads to a loss of activity, likely due to a steric clash or unfavorable electrostatic interaction within the hydrophobic pocket.
Conclusion and Future Perspectives
Pharmacophore analysis is a cornerstone of modern computer-aided drug design, providing a robust framework for understanding complex SAR and driving discovery programs forward. For the piperidin-4-ylmethyl pyridinone scaffold, this technique is particularly well-suited to deconvolute the contributions of its various functional components to biological activity. By adhering to rigorous, self-validating workflows, researchers can generate reliable and predictive models that accelerate the identification of novel hits and guide the optimization of leads into clinical candidates.
The field continues to evolve, with emerging trends promising even greater predictive power. The integration of artificial intelligence and machine learning (AI/ML) is enhancing feature extraction and improving virtual screening accuracy.[19][25] Furthermore, the shift from static models to dynamic pharmacophores ("dynophores") derived from molecular dynamics simulations allows for the consideration of protein flexibility and water networks, providing a more realistic and nuanced view of molecular recognition.[25][34] Applying these advanced techniques to the piperidin-4-ylmethyl pyridinone scaffold will undoubtedly uncover new therapeutic opportunities and refine our understanding of this privileged chemical entity.
References
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- Kumar, A., et al. (n.d.). Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. PMC.
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- Rani, P., et al. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. DDDT.
- Benchchem. (n.d.). Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry. Retrieved February 14, 2026.
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- Rani, P., et al. (2025, November 7). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- Burgoyne, F. (2011, December 20). Reviewing the pros and cons of protein structure-based pharmacophore modelling. RSC Medicinal Chemistry Blog.
- Pei, Z., et al. (2007, April 19). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. PubMed.
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- Greeshma, K. P., & Muthulingam, S. (2017, May 1). A REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PIPERIDIN-4-ONES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
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- Liu, H., et al. (n.d.). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. PMC.
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- ResearchGate. (2025, November 30). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery | Request PDF.
- YouTube. (2020, October 13).
- YouTube. (2016, December 8). Create a Pharmacophore Hypothesis - From Active and Inactive Ligands in a Congeneric Series.
- NTHRYS. (2025, November 17).
- ResearchGate. (2013, November 24). What are differences between structure based and ligand based pharmacophore modelling?.
- Song, J., et al. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - NIH.
- Optibrium. (2025, June 19). Leveraging structure-based and ligand-based techniques in drug discovery.
- Sharma, P., & Luthra, P. M. (2013, April 15). Piperidin-4-one: the potential pharmacophore. PubMed.
- Singh, I. P., & Kumar, A. (n.d.).
- Ma, C., et al. (2016, January 14). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed.
- Raj, A. (2021, October 30).
- Issayeva, A., et al. (n.d.).
- PMC. (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics.
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Methodological & Application
Step-by-step preparation of 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one from 2-hydroxypyridine
An Application Note and Protocol for the Synthesis of 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one from 2-hydroxypyridine
Introduction
The 1-substituted-2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds and natural products.[1][2] The synthesis of these molecules, particularly N-alkylated derivatives, is a cornerstone of drug development. This application note provides a detailed, step-by-step protocol for the synthesis of 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one, a valuable building block for further chemical elaboration.
The primary challenge in the preparation of N-alkyl-2-pyridones is the inherent ambident nucleophilicity of the 2-hydroxypyridine starting material.[2] It exists in a tautomeric equilibrium with its 2-pyridone form. Consequently, alkylation reactions can yield a mixture of the desired N-alkylated product and the isomeric O-alkylated pyridyl ether.[3][4] Traditional methods often struggle with poor selectivity, leading to difficult purification and reduced yields.[5]
This guide presents a robust three-step synthetic strategy designed to overcome this challenge by employing a protecting group strategy and carefully selected reaction conditions to ensure high N-alkylation selectivity. The protocol is intended for researchers and scientists in organic synthesis and drug development.
Synthetic Strategy Overview
The synthesis is performed in three main stages:
-
Protection: The secondary amine of the piperidine moiety on the alkylating agent is protected with a tert-butyloxycarbonyl (Boc) group. This prevents self-reaction and other side reactions during the subsequent alkylation step.
-
N-Alkylation: The N-Boc protected alkylating agent is coupled with 2-hydroxypyridine under conditions optimized for selective N-alkylation over O-alkylation.
-
Deprotection: The Boc group is removed under acidic conditions to yield the final target compound.
Caption: Overall synthetic workflow for the preparation of the target molecule.
Mechanistic Insight: The N- vs. O-Alkylation Challenge
2-Hydroxypyridine exists as two rapidly interconverting tautomers: the hydroxy form and the pyridone form. Deprotonation with a base generates an ambident nucleophile, with negative charge density on both the nitrogen and oxygen atoms.
Caption: Competing N- and O-alkylation pathways of the 2-pyridone tautomer.
The selectivity of the reaction is highly sensitive to several factors, including the solvent, counter-ion, and temperature.[6] While O-alkylation is often kinetically favored (Hard-Soft Acid-Base theory), N-alkylation leads to the thermodynamically more stable product. This protocol utilizes conditions that favor the formation of the desired N-alkylated pyridone. Recent studies have also demonstrated that highly N-selective alkylation can be achieved under catalyst- and base-free conditions, providing an alternative to traditional methods.[3][7][8]
Detailed Experimental Protocols
Materials and Equipment All reagents should be of analytical grade and used without further purification unless otherwise noted. Solvents should be anhydrous where specified. Standard laboratory glassware, magnetic stirrers, a rotary evaporator, and equipment for column chromatography (e.g., silica gel) and thin-layer chromatography (TLC) are required.
Table 1: Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Supplier |
| 4-(Chloromethyl)piperidine HCl | C₆H₁₃Cl₂N | 158.08 | Commercial |
| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | Commercial |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Commercial |
| 2-Hydroxypyridine | C₅H₅NO | 95.10 | Commercial |
| Sodium Hydride (NaH), 60% in oil | NaH | 24.00 | Commercial |
| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 | Commercial |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | Commercial |
| N,N-Dimethylformamide (DMF), Anhydrous | C₃H₇NO | 73.09 | Commercial |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Commercial |
| Hexanes | C₆H₁₄ | 86.18 | Commercial |
Step 1: Synthesis of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate
Rationale: This step protects the nucleophilic piperidine nitrogen with a Boc group, preventing its interference in the subsequent N-alkylation step. The Boc group is stable to the basic conditions of the alkylation but can be easily removed later under acidic conditions.[9][10]
Procedure:
-
To a round-bottom flask, add 4-(chloromethyl)piperidine hydrochloride (1.0 eq) and dichloromethane (DCM, approx. 10 mL per gram of starting material).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (TEA, 2.2 eq) dropwise to the stirred suspension. The mixture should become a clear solution.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM (approx. 2 mL per gram of (Boc)₂O).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., 20% EtOAc in hexanes). The product should have a higher Rf value than the starting amine.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (1x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.
Step 2: Synthesis of tert-butyl 4-((2-oxopyridin-1(2H)-yl)methyl)piperidine-1-carboxylate
Rationale: This is the key N-alkylation step. Using a strong, non-nucleophilic base like sodium hydride (NaH) deprotonates the 2-hydroxypyridine to form the sodium salt, which favors N-alkylation, especially in a polar aprotic solvent like DMF.[5]
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq).
-
Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous N,N-dimethylformamide (DMF, approx. 15 mL per gram of 2-hydroxypyridine).
-
Cool the suspension to 0 °C and slowly add a solution of 2-hydroxypyridine (1.0 eq) in anhydrous DMF. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen evolution ceases.
-
Add a solution of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate (from Step 1, 1.1 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir for 16-24 hours.
-
Monitor the reaction by TLC (e.g., 50% EtOAc in hexanes).
-
After cooling to room temperature, quench the reaction by carefully adding saturated NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine (2x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a gradient of EtOAc in hexanes) to afford the desired N-alkylated product.
Step 3: Synthesis of 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one (Final Product)
Rationale: The final step involves the removal of the Boc protecting group. Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the Boc group at room temperature, generating the free amine as a trifluoroacetate salt.[9][11] A subsequent basic workup provides the neutral final product.
Procedure:
-
Dissolve the purified product from Step 2 (1.0 eq) in DCM (approx. 10 mL per gram).
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Monitor the deprotection by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the residue in DCM and carefully neutralize with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one.[12]
-
Further purification can be achieved by recrystallization or chromatography if required.
Data Summary and Characterization
Table 2: Expected Results and Characterization Data
| Step | Product | Expected Yield | Appearance | Analytical Data (Expected) |
| 1 | tert-butyl 4-(chloromethyl)piperidine-1-carboxylate | 85-95% | Colorless Oil | ¹H NMR, ¹³C NMR consistent with structure. |
| 2 | tert-butyl 4-((2-oxopyridin-1(2H)-yl)methyl)piperidine-1-carboxylate | 60-75% | White to off-white solid | ¹H NMR, ¹³C NMR, LC-MS [M+H]⁺. |
| 3 | 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one | >90% | White solid | ¹H NMR, ¹³C NMR, HRMS [M+H]⁺ for C₁₁H₁₇N₂O⁺.[12] |
Conclusion
This application note provides a reliable and detailed three-step protocol for the synthesis of 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one from 2-hydroxypyridine. By employing a Boc-protection strategy, this method effectively overcomes the common challenge of O-alkylation, ensuring a high yield of the desired N-alkylated product. The procedures described are scalable and utilize standard laboratory techniques, making them accessible for researchers in organic and medicinal chemistry.
References
-
Baba Ahmed, I., et al. (2020). one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Sciforum. Available at: [Link]
- Organic Syntheses. (2018). Synthesis of N-Alkylated 2-Pyridones through Pummerer Type Reactions of Activated Sulfoxides and 2-Fluoropyridine Derivatives. Org. Biomol. Chem., 16, 4151–4158.
-
Baba Ahmed, I., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Chemistry Proceedings. Available at: [Link]
-
Wang, L., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(12), 6769–6775. Available at: [Link]
- ACS Publications. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry.
- Gelin, M., et al. (2018). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry.
-
ResearchGate. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides | Request PDF. Available at: [Link]
- Semantic Scholar. (2020).
- ResearchGate. (2020). (PDF)
-
Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal. Available at: [Link]
- Hughes, D. L. (2011). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 76(10), 3762–3775.
- Aapptec. (n.d.). N-Terminal Deprotection; Boc removal. Aapptec Peptides.
- Chem-Impex. (n.d.). Boc-4-(4-chlorophenyl)-piperidine-4-carboxylic acid.
- European Patent Office. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE.
-
PubMed. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- And Base-Free Reaction With Organohalides. Available at: [Link]
- J&K Scientific LLC. (2021). BOC Protection and Deprotection.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- Taylor & Francis Online. (2007). Synthetic Access to New Pyridone Derivatives through the Alkylation Reactions of Hydroxypyridines with Epoxides.
-
PubChem. (n.d.). 1-(piperidin-4-ylmethyl)pyridin-2(1h)-one. Available at: [Link]
- Google Patents. (n.d.). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
- Arulraj, R., et al. (2021).
- DiVA. (2017). Regio- and Stereoselective Alkylation of Pyridine-N-oxides : Synthesis of Substituted Piperidines and Pyridines.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- ResearchGate. (n.d.).
- Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
- Mlinarič, M., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- ResearchGate. (n.d.). (PDF)
- Open Research@CSIR-NIScPR. (n.d.).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Google Patents. (n.d.).
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- FABAD Journal of Pharmaceutical Sciences. (2024).
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Procedures for N-alkylation of pyridin-2(1H)-one with piperidine linkers
Application Note: Strategic -Alkylation of Pyridin-2(1H)-ones with Piperidine Scaffolds
1Executive Summary & Biological Context
Pyridin-2(1H)-one (2-pyridone) is a privileged pharmacophore found in numerous FDA-approved kinase inhibitors (e.g., Palbociclib, Trametinib) and emerging PROTAC linkers. When linking this scaffold to piperidine moieties—a common strategy to improve solubility and target engagement—chemists face a critical challenge: Ambident Nucleophilicity .[1]
The 2-pyridone motif exists in tautomeric equilibrium with 2-hydroxypyridine.[2] Alkylation can occur at the nitrogen (
This guide provides three validated protocols to maximize
Mechanistic Insight: Controlling Regioselectivity
To achieve high
The Tautomeric Challenge
Deprotonation of 2-pyridone yields a resonance-stabilized anion. The negative charge is delocalized between the nitrogen and oxygen.[1]
-
-Alkylation: Favored by "hard" electrophiles, polar protic solvents (which solvate the anion, leaving the oxygen exposed), and silver salts (Ag+ coordinates the halide, promoting
-like character).[1] -
-Alkylation: Favored by "soft" electrophiles, polar aprotic solvents, and specific counter-ions (e.g.,
) that permit a "loose" ion pair.[1]
Mechanism Visualization
The following diagram illustrates the divergence between the desired pharmaceutical pathway (
Figure 1: Mechanistic divergence in pyridone alkylation.
Experimental Protocols
Method A: The "Gold Standard" – Cesium Carbonate in DMF
This is the most robust method for primary alkyl halides.[1] Cesium carbonate (
Applicability: Primary alkyl bromides/iodides attached to piperidine.[1]
Expected
Materials:
-
Substrate: Substituted Pyridin-2(1H)-one (1.0 equiv)
-
Linker: N-Boc-4-(bromomethyl)piperidine or similar (1.1 equiv)
-
Base: Cesium Carbonate (
), anhydrous (2.0 equiv)[1] -
Solvent: DMF (Anhydrous), 0.1 M concentration[1]
Protocol:
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve the pyridone derivative in anhydrous DMF.
-
Deprotonation: Add
in one portion. Stir at Room Temperature (RT) for 30 minutes. The suspension may change color, indicating anion formation.[1] -
Alkylation: Add the piperidine-linker-bromide dropwise (dissolved in minimal DMF if solid).
-
Reaction: Heat the mixture to 60°C . Stir for 4–12 hours.
-
Workup: Cool to RT. Dilute with EtOAc and wash with water (
) to remove DMF.[1] Wash with brine, dry over , and concentrate.[1] -
Purification: Flash chromatography.
-alkylated products are typically more polar (lower Rf) than -alkylated isomers.
Method B: The "Green Selectivity" – Aqueous Micellar Catalysis
Recent literature (see Hao et al.[1]) demonstrates that performing this reaction in water with surfactant (Tween 20) significantly enhances
Applicability: Highly recommended for scale-up or when
Materials:
-
Base:
(2.0 equiv) -
Substrate & Linker: Same as Method A.
Protocol:
-
Media Prep: Prepare a 2 wt% solution of Tween 20 in degassed water.[1]
-
Mixing: Add the pyridone (1.0 equiv), piperidine-halide (1.2 equiv), and
(2.0 equiv) to the aqueous solution. -
Reaction: Stir vigorously at RT or mild heat (40°C). The reagents will form a suspension/emulsion.[1]
-
Completion: Reaction rates are often faster than in organic solvents due to the "hydrophobic effect" concentrating reactants within the micelles.[1]
-
Workup: Extract the aqueous mixture with EtOAc or DCM. The product resides in the organic layer; the surfactant remains largely in the aqueous phase.[1]
Method C: Mitsunobu Reaction (Alcohol Linkers)
Use this method if your piperidine linker is available as an alcohol rather than a halide.[1]
Risk: Higher probability of
Protocol:
-
Dissolve pyridone (1.0 equiv), N-Boc-piperidine-alcohol (1.2 equiv), and Triphenylphosphine (
, 1.5 equiv) in anhydrous THF. -
Cool to 0°C.
-
Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise.[1]
-
Allow to warm to RT and stir overnight.
Analytical Validation: Distinguishing Isomers
It is critical to confirm the regioisomer using NMR. Do not rely solely on LCMS, as both isomers have identical masses.[1]
| Feature | ||
| ~160–165 ppm (Amide C=O) | ~155–160 ppm (Imidate C-O) | |
| Ring protons often shift upfield relative to | Ring protons often shift downfield (more aromatic character).[1] | |
| Coupling Constants | Distinct vicinal coupling patterns characteristic of the pyridone ring.[1] | Patterns resemble a pyridine ring system.[1] |
| IR Spectroscopy | Strong C=O stretch (~1660 cm⁻¹) | No C=O stretch ; C=N and C-O bands present. |
Troubleshooting Guide
Problem: Low Conversion.
-
Solution: Switch solvent to DMSO (higher dielectric constant).[1] Add TBAI (catalytic iodide).[1] Ensure the piperidine nitrogen is Boc-protected; free amines will compete for the alkyl halide.
Problem: High
-
Solution:
-
Switch from
to .[1] -
Lower the reaction temperature (kinetic control often favors
; however, for pyridones, is thermodynamic, so actually increasing temp and time might allow rearrangement/equilibration to the stable -isomer, though direct alkylation usually sets the ratio irreversibly.[1] Correction: Stick to Method B (Micellar) which sterically/electronically favors ).[1] -
Avoid silver salts (
) entirely.[1]
-
Problem: Piperidine Insolubility.
-
Solution: Use the TFA salt of the piperidine linker but add extra base (3.0 equiv total) to neutralize it in situ.[1]
Workflow Visualization
Figure 2: Decision tree and workflow for synthesizing N-alkylated pyridone-piperidines.
References
-
Micellar Catalysis (Green/High Selectivity): Hao, X., et al. (2016).[1] Mild and Regioselective N-Alkylation of 2-Pyridones in Water. The Journal of Organic Chemistry. [Link]
-
Mitsunobu Reaction on 2-Pyridones: Comins, D. L., et al. (1994).[1][6] N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone. Tetrahedron Letters. [Link]
-
HSAB Theory Application: Ho, T. L. (1975).[1] Hard and Soft Acids and Bases Principle in Organic Chemistry. Chemical Reviews. [Link]
Sources
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
Protecting group strategies for the secondary amine in 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one
[1]
Executive Summary
1-(piperidin-4-ylmethyl)pyridin-2(1H)-one represents a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors, GPCR ligands, and antifibrotic agents.[1] The molecule features a robust pyridin-2(1H)-one (lactam) core linked to a piperidine ring.[1]
The synthetic challenge lies in the orthogonal protection of the piperidine's secondary amine (
This guide details three validated strategies—Boc (Acid-Labile) , Cbz (Hydrogenolysis-Labile) , and Fmoc (Base-Labile) —tailored specifically for this scaffold, ensuring chemoselectivity and high yields.
Structural Analysis & Chemoselectivity
Before selecting a strategy, one must understand the electronic environment of the substrate.[1]
-
Piperidine NH: A highly nucleophilic secondary amine.[1] It reacts rapidly with electrophiles (anhydrides, chloroformates).[1]
-
Pyridin-2(1H)-one: An aromatic lactam.[1] The oxygen is a hard nucleophile but significantly less reactive than the amine.[1] The ring system is stable to acid and base but sensitive to high-pressure hydrogenation.[1]
Reactivity Visualization
The following diagram illustrates the reactivity hierarchy and the decision logic for protecting group selection.
Figure 1: Reactivity mapping and strategic decision tree for the protection of the piperidine scaffold.
Protocol A: The tert-Butyloxycarbonyl (Boc) Strategy
Best for: General solution-phase synthesis where the product will not be exposed to strong acids (TFA, HCl) until the final deprotection.
Rationale
The Boc group is the industry standard for piperidines.[1] The installation uses Boc Anhydride (
Step-by-Step Protocol
3.1. Installation[1][2]
-
Preparation: Dissolve 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one (1.0 equiv) in DCM (Dichloromethane) or a THF/Water (1:1) mixture.
-
Note: The free amine may be a sticky oil or solid.[1] If starting from a salt (e.g., HCl salt), add Triethylamine (TEA) (1.5 equiv) to liberate the free amine.
-
-
Reagent Addition: Cool to 0°C. Add
(1.1 equiv) dissolved in a minimal amount of solvent dropwise. -
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin; free amine stains red/purple, protected amine does not).[1]
-
Workup:
3.2. Removal (Deprotection)[1]
-
Dissolution: Dissolve the N-Boc protected intermediate in DCM (approx. 0.1 M concentration).[1][2][3]
-
Acidolysis: Add Trifluoroacetic Acid (TFA) (10–20% v/v).[1]
-
Alternative: Use 4M HCl in Dioxane if a hydrochloride salt is preferred.[1]
-
-
Scavenging (Optional): If the molecule contains electron-rich aromatics sensitive to tert-butyl cations, add Triethylsilane (TES) (2 equiv).[1] Note: Pyridone is generally robust, so this is optional but Good Laboratory Practice (GLP).
-
Completion: Stir at RT for 1–2 hours.
-
Isolation:
Protocol B: The Benzyloxycarbonyl (Cbz) Strategy
Best for: Routes requiring stability toward acidic conditions (e.g., glycosylations, acid-catalyzed condensations).
Rationale
Cbz provides excellent orthogonality to acid-labile groups.[1][2] However, caution is required during removal. While pyridones are aromatic, they are less stable than benzenes.[1] High-pressure hydrogenation can reduce the pyridone double bonds.[1] Transfer hydrogenation or mild balloon hydrogenation is strictly recommended.[1]
Step-by-Step Protocol
4.1. Installation[1][2]
-
Preparation: Dissolve the substrate (1.0 equiv) in DCM or THF at 0°C.
-
Base: Add DIPEA (Diisopropylethylamine) (1.5 equiv). Avoid strong inorganic bases to prevent solubility issues.[1]
-
Reagent: Add Benzyl Chloroformate (Cbz-Cl) (1.1 equiv) dropwise.
-
Control: Maintain temperature < 5°C during addition to prevent O-acylation of the pyridone.[1]
-
-
Workup: Quench with water, extract with EtOAc, wash with brine. Purify via column chromatography if necessary.[1]
4.2. Removal (Hydrogenolysis)
Warning: Do not use high pressure (Parr shaker) unless necessary, as this may reduce the pyridone ring.[1]
Protocol C: The Fluorenylmethoxycarbonyl (Fmoc) Strategy
Best for: Solid-phase synthesis or when the molecule contains both acid- and hydrogenolysis-sensitive groups (e.g., sulfur, benzyl ethers).
Rationale
Fmoc is removed by base (piperidine).[1] Since the target molecule is a piperidine derivative, this creates a unique "product-is-reagent" scenario, which is chemically sound.[1]
Step-by-Step Protocol
5.1. Installation[1][2]
-
Reagent Selection: Use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) rather than Fmoc-Cl.[1] Fmoc-Cl is too reactive and may acylate the pyridone oxygen.[1]
-
Conditions: Dissolve substrate in Dioxane/Water (1:1) or Acetonitrile/Water . Add
(2 equiv). -
Reaction: Add Fmoc-OSu (1.1 equiv) and stir at RT for 3–12 hours.
-
Workup: Acidify carefully to pH 4–5 (to protonate the pyridone if needed, though usually not required), extract with EtOAc.
5.2. Removal[1]
-
Conditions: Dissolve in 20% Piperidine in DMF (v/v).
-
Reaction: Stir for 30 minutes at RT.
-
Workup: Concentrate under high vacuum to remove DMF/piperidine. The byproduct is dibenzofulvene-piperidine adduct.[1]
-
Purification: Precipitate the product from cold ether (if the product is a salt) or use silica gel chromatography to separate the non-polar fulvene adduct from the polar amine.[1]
Comparative Data & Troubleshooting
Strategy Comparison Table
| Feature | Boc Strategy | Cbz Strategy | Fmoc Strategy |
| Reagent | Cbz-Cl | Fmoc-OSu | |
| Installation Yield | 92–98% | 85–95% | 80–90% |
| Deprotection | TFA or HCl | Piperidine/DMF | |
| Pyridone Risk | None (Very Safe) | Ring Reduction (if high P) | Low (if Fmoc-OSu used) |
| Cost | Low | Medium | High |
| Recommendation | Primary Choice | Secondary Choice | Specialized Use |
Troubleshooting Guide
-
Issue: O-Acylation of Pyridone.
-
Issue: Pyridone Reduction during Cbz Removal.
-
Symptom:[1][2][5] Loss of aromatic signals in NMR; Mass spec M+4 or M+6.[1]
-
Solution: Switch to Transfer Hydrogenation (1,4-cyclohexadiene or ammonium formate) or poison the catalyst slightly with pyridine (ironically, the substrate itself helps, but adding trace pyridine can prevent ring saturation).
-
-
Issue: Solubility of Free Amine.
References
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] John Wiley & Sons.[1]
-
Sajiki, H., & Hirota, K. (2003).[1] Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison.[1][6] Chemical and Pharmaceutical Bulletin, 51(3), 320-324.[1]
-
Lévay, K., Madarász, J., & Hegedűs, L. (2022).[1][7] Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles. Reaction Chemistry & Engineering, 7, 1103-1112.[1]
-
Agami, C., & Couty, F. (2002).[1] The reactivity of the N-Boc protecting group: an under-rated feature.[1] Tetrahedron, 58(14), 2701-2724.[1]
-
Isidro-Llobet, A., et al. (2009).[1] Amino acid-protecting groups.[1][2][8] Chemical Reviews, 109(6), 2455-2504.[1]
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-(Pyridin-4-ylmethyl)piperidin-4-one | C11H14N2O | CID 10997815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 8. download.e-bookshelf.de [download.e-bookshelf.de]
Application Note: Scalable Synthesis of Pyridinone-Piperidine Conjugates
Executive Summary & Strategic Importance
The pyridinone-piperidine conjugate is a privileged pharmacophore in modern drug discovery, serving as the structural backbone for FDA-approved therapeutics such as Tazemetostat (EZH2 inhibitor for epithelioid sarcoma) and various Factor Xa inhibitors.
While medicinal chemistry routes often prioritize speed using expensive coupling agents (e.g., HATU) and chromatography, these methods fail at the kilogram scale due to cost, safety hazards, and poor atom economy. This guide bridges the "Process Gap," providing scalable, self-validating protocols for the two primary synthetic vectors:
-
Regioselective N-Alkylation: Linking the pyridinone nitrogen to a piperidine electrophile.
-
Amide Conjugation: Coupling a pyridinone-carboxylic acid to a piperidinyl amine.
Critical Decision Matrix
Before initiating synthesis, the linkage strategy must be selected based on the specific disconnect.
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on target connectivity.
Protocol A
Troubleshooting & Optimization
Solving solubility issues of 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one in aqueous buffers
Ticket #: SOL-2024-892 Subject: Technical Guide for Solubilizing 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one Status: Open [Resolution Provided] Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are encountering precipitation issues with 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one when diluting from DMSO stock into aqueous buffers (e.g., PBS pH 7.4).
Root Cause: This molecule contains a secondary amine (piperidine) and a planar pyridinone core.
-
The "Free Base" Trap: The piperidine nitrogen has a pKa of ~10–11. While it should be protonated (and soluble) at pH 7.4, DMSO stocks typically contain the uncharged "free base" form. Upon rapid dilution into neutral buffer, the hydrophobic free base aggregates faster than it can protonate and dissolve, leading to "crashing out."
-
Planar Stacking: The pyridin-2(1H)-one moiety is prone to
- stacking, which stabilizes crystal lattice formation and resists dissolution.[1]
This guide provides three validated protocols to resolve this, moving from simple technique adjustments to advanced formulation.
Part 1: The Physicochemical Landscape
Before attempting the protocols, review the solubility profile of your compound.[2]
| Parameter | Value (Est.) | Implication for Solubility |
| pKa (Piperidine NH) | ~10.5 – 11.0 | Highly basic.[1] Soluble as a salt (pH < 6), insoluble as a free base (pH > 9). |
| LogP (Octanol/Water) | ~1.2 – 1.8 | Moderately lipophilic. Requires organic co-solvent or carrier at high concentrations. |
| H-Bond Potential | High | The Pyridinone O and Piperidine NH are donors/acceptors.[1] Water is good, but crystal lattice energy is high. |
| Critical Failure Point | pH 7.4 (PBS) | At neutral pH, the compound is metastable. Any "shock" (rapid DMSO addition) triggers precipitation.[3] |
Part 2: Validated Solubilization Protocols
Protocol A: The "Stepwise" Dilution (Low Concentration < 50 µM)
Use this for standard cell-based assays where DMSO tolerance is < 0.5%.[1]
The Mechanism: Prevents local regions of supersaturation (the "DMSO Shock") by gradually acclimating the molecule to the aqueous environment.
-
Prepare Stock: Dissolve solid compound in anhydrous DMSO to 10 mM .
-
Intermediate Step: Prepare a "Working Stock" at 10x the final concentration using a 50:50 mix of DMSO and Water (or PBS).
-
Why? The 50% DMSO keeps the compound soluble while introducing water to initiate protonation.
-
-
Final Dilution: Pipette the Working Stock into your final assay buffer (PBS/Media) while vortexing gently.
Protocol B: The "Acidic Spike" (Medium Concentration 50–200 µM)
Use this if Protocol A fails or if you observe "oiling out."
The Mechanism: Forces the piperidine nitrogen into its cationic, hydrophilic state (
-
Buffer Prep: Supplement your PBS or Saline with 20 mM HEPES or Citrate to strengthen buffering capacity.
-
Acidification: Adjust the pH of your aqueous buffer to pH 6.0–6.5 (if your assay tolerates it).
-
Alternative: If pH 7.4 is mandatory, add 1 equivalent of HCl directly to your DMSO stock before dilution. This creates the hydrochloride salt in situ.
-
-
Dilution: Add the acidified DMSO stock to the buffer. The pre-formed salt will dissolve rapidly.
Protocol C: Cyclodextrin Complexation (High Concentration > 200 µM)
Use this for animal studies (IP/IV) or high-dose toxicity screens.[1]
The Mechanism: Encapsulates the hydrophobic pyridinone/piperidine core inside a sugar ring, shielding it from water while maintaining a hydrophilic exterior.
-
Vehicle Prep: Prepare 20% (w/v) HP-
-CD (Hydroxypropyl-beta-cyclodextrin) in sterile water or saline.[1] -
Solubilization:
-
Filtration: Sterile filter (0.22 µm).
Part 3: Decision Logic & Workflows
The following diagrams illustrate the decision process and the specific "Stepwise" workflow to avoid precipitation.
Figure 1: Decision Matrix for selecting the correct solubilization strategy based on required concentration.
Figure 2: The "Stepwise Dilution" workflow prevents the kinetic shock that causes precipitation.
Part 4: Frequently Asked Questions (FAQ)
Q1: I see fine crystals in my 96-well plate after 2 hours. Why? A: This is "delayed precipitation." Your solution was likely supersaturated. The pyridinone ring slowly stacked over time.
-
Fix: Switch to Protocol B . The presence of a counter-ion (Cl⁻ from HCl) helps stabilize the cationic form and prevents the rings from stacking.
Q2: Can I freeze the diluted PBS stocks? A: No. Freezing aqueous solutions of this compound often causes irreversible precipitation upon thawing (the "Freeze-Thaw Crash").
-
Best Practice: Store stocks in 100% DMSO at -20°C. Prepare aqueous dilutions fresh immediately before use.
Q3: Why not just use 10% DMSO in the assay? A: While this solves solubility, >1% DMSO is toxic to most cell lines and can artifactually alter enzyme activity. Protocol C (Cyclodextrins) is safer for biology than high DMSO.
Q4: My compound is an oil, not a powder. Does this change anything? A: Yes. If it is an oil, it is likely the free base. It will be harder to dissolve in water than the crystalline solid. You must use Protocol B (Acidification) to convert it to a soluble salt form.
References
-
Lipinski, C. A., et al. (2012). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.
-
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. "Solubility Chapter."
-
PubChem Compound Summary. (2024). "Piperidine and Pyridinone Derivatives Physicochemical Data."
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Infrared Spectroscopy of Pyridin-2(1H)-one Carbonyls
Abstract: This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopic peaks of the carbonyl group in pyridin-2(1H)-one and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of wavenumbers to explore the underlying physical organic principles that govern the carbonyl stretching frequency. We will examine the profound influence of tautomerism, hydrogen bonding, physical state, and solvent effects on the IR spectrum. Furthermore, this guide presents a comparative analysis against other common cyclic amides (lactams), supported by experimental data and detailed protocols to ensure the acquisition of high-fidelity, reproducible spectra.
Introduction: The Significance of the Pyridin-2(1H)-one Carbonyl
The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique electronic and structural properties are largely dictated by the lactam functionality. Infrared spectroscopy is an indispensable, rapid, and non-destructive technique for the structural elucidation of these molecules. The carbonyl (C=O) stretching vibration, in particular, serves as a highly sensitive probe into the molecule's chemical environment. Its absorption frequency, typically found in the 1650-1700 cm⁻¹ region, is not a fixed value but rather a dynamic indicator of molecular state and intermolecular interactions. Understanding the nuances of this absorption is critical for confirming structural integrity, studying tautomeric equilibria, and analyzing drug-receptor interactions.
Foundational Analysis: Tautomerism and the Carbonyl Signature
Pyridin-2(1H)-one exists in a tautomeric equilibrium with 2-hydroxypyridine. While the aromatic 2-hydroxypyridine (lactim) form might be intuitively favored, extensive spectroscopic evidence confirms that the pyridin-2(1H)-one (lactam) form, containing a true carbonyl group, overwhelmingly predominates in condensed phases (solid state and polar solvents)[1][2].
IR spectroscopy provides definitive proof:
-
Presence of a Strong C=O Stretch: Spectra of pyridin-2(1H)-one in the solid state or in polar solvents show a very strong absorption band between 1650-1690 cm⁻¹, characteristic of a C=O double bond[1].
-
Absence of a Broad O-H Stretch: The characteristic broad O-H stretching band of a phenol (around 3200-3600 cm⁻¹) is absent, while a sharper N-H stretching band is observed[1].
In non-polar solvents or the gas phase, the equilibrium can shift to favor the 2-hydroxypyridine tautomer, a phenomenon that must be considered during analysis[1][2].
Caption: Hydrogen bonding between two pyridin-2(1H)-one molecules weakens the C=O bond.
Physical State and Solvent Polarity
The choice of sample preparation (solid vs. solution) directly relates to the degree of hydrogen bonding.
-
Solid State (KBr Pellet/Nujol Mull): In a crystal lattice, molecules are held in a fixed, ordered arrangement that maximizes hydrogen bonding. Therefore, the C=O frequency will be at its lowest value, reflecting the polymeric, hydrogen-bonded structure.[1]
-
Solution State: In solution, a dynamic equilibrium exists between monomers and hydrogen-bonded dimers or oligomers.
-
Non-Polar Solvents (e.g., Chloroform, CCl₄): These solvents do not effectively compete for hydrogen bonding sites. The observed C=O frequency will be highly concentration-dependent. At high concentrations, the dimer peak (~1658 cm⁻¹) will dominate, while at very low concentrations, the monomer peak (~1675 cm⁻¹) becomes more prominent.
-
Polar Protic Solvents (e.g., Water, Alcohols): These solvents can act as both hydrogen bond donors and acceptors, disrupting the self-association of pyridinone molecules. They also strongly favor the lactam tautomer.[1][3] The carbonyl group will hydrogen-bond with solvent molecules, resulting in a broad absorption at a low frequency, often similar to the solid-state value.
-
Comparative Analysis: Pyridin-2(1H)-one vs. Other Lactams
To fully appreciate the characteristics of the pyridin-2(1H)-one carbonyl, it is instructive to compare it with other cyclic amides (lactams). The primary differentiating factor is the interplay between ring strain and conjugation.
| Lactam Type | Ring Size | Typical C=O Frequency (cm⁻¹) | Key Factors Influencing Frequency |
| β-Lactam | 4-membered | ~1745 - 1760 [4] | High ring strain increases C=O bond strength (s-character), leading to a very high frequency. |
| γ-Lactam | 5-membered | ~1700 - 1750 [4][5] | Moderate ring strain keeps the frequency higher than a standard acyclic amide. |
| δ-Lactam (Saturated) | 6-membered | ~1650 - 1670 [4] | Minimal ring strain; frequency is similar to acyclic secondary amides. |
| Pyridin-2(1H)-one | 6-membered | ~1650 - 1685 | Minimal ring strain, but conjugation with the ring's π-system delocalizes electron density, weakening the C=O bond and lowering the frequency compared to a simple ketone.[6] This effect counteracts what would be a higher frequency for a simple amide. |
Analysis: Pyridin-2(1H)-one is a vinylogous amide and a δ-lactam. Compared to a saturated δ-lactam, its C=O frequency is in a similar range. However, the reason is different. The resonance within the amide group, which lowers the frequency, is augmented by conjugation with the ring's double bonds. This delocalization gives the C=O bond more single-bond character, lowering its stretching frequency.[6][7] In contrast, the high frequency of β- and γ-lactams is a direct consequence of ring strain. To accommodate the small bond angles within the ring, the exocyclic C=O bond adopts more s-character, which strengthens it and increases the vibrational frequency.[6][8]
Experimental Protocols for High-Fidelity Spectra
The trustworthiness of any spectral interpretation rests on a robust experimental protocol. Below are self-validating, step-by-step methods for sample preparation.
Protocol 1: Solid-State Analysis via KBr Pellet
This method is ideal for observing the carbonyl frequency in its maximally hydrogen-bonded state.
Objective: To prepare a transparent, solid-solution of the sample in an IR-transparent potassium bromide (KBr) matrix.
Materials:
-
Sample (1-2 mg)
-
Spectroscopy-grade KBr, dried at 110°C (100-200 mg) [9]* Agate mortar and pestle
-
Pellet die assembly
-
Hydraulic press (capable of 8-10 tons of pressure)
Methodology:
-
Weighing: Accurately weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr to achieve a sample concentration of 0.5-1.0%.[10][11] An incorrect ratio is a common source of error; too much sample leads to total absorption (saturated peaks), while too little results in a weak, noisy spectrum.[11][12]
-
Grinding: Transfer the KBr to the agate mortar and grind it briefly to break up any large crystals. Add the sample to the mortar.
-
Mixing & Homogenization: Grind the mixture vigorously for 2-3 minutes. The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation (~2 µm) to minimize light scattering (the Christiansen effect) and to ensure homogenous dispersion.[12] The final mixture should have a fine, flour-like consistency.
-
Die Loading: Carefully transfer a portion of the powder mixture into the collar of the pellet die, ensuring an even distribution.
-
Pressing: Place the die into the hydraulic press. If available, apply a vacuum to the die for 1-2 minutes to remove trapped air and moisture, which can cause the pellet to be opaque.[9][10] Slowly apply pressure, raising it to 8-10 tons. Hold the pressure for 2-3 minutes to allow the KBr to flow and form a transparent disc.[10]
-
Pellet Release: Slowly and carefully release the pressure from the press. Disassemble the die and gently eject the transparent pellet.
-
Analysis: Mount the pellet in the spectrometer's sample holder and acquire the spectrum. A perfectly prepared pellet should be clear and glass-like.
Protocol 2: Solution-State Analysis
This method is used to study the monomer-dimer equilibrium and the influence of specific solvents.
Objective: To prepare a solution of the sample in an IR-transparent solvent for analysis in a liquid transmission cell.
Materials:
-
Sample
-
Spectroscopy-grade solvent (e.g., Chloroform-d, Carbon Tetrachloride). Deuterated solvents are often preferred to avoid strong C-H absorptions. The solvent must be transparent in the region of interest (1600-1800 cm⁻¹) and must be rigorously dried.
-
Volumetric flasks
-
Liquid IR cell (e.g., NaCl or KBr plates with a defined path length)
-
Syringes for cell filling
Methodology:
-
Solvent Selection: Choose a solvent that does not absorb strongly in the carbonyl region and is compatible with the cell window material (e.g., do not use aqueous solutions with salt plates).[13]
-
Solution Preparation: Prepare a stock solution of known concentration (e.g., 10 mg/mL). From this, prepare a series of dilutions to study concentration-dependent effects. For observing the monomer, concentrations may need to be in the sub-millimolar range.
-
Background Spectrum: Fill the liquid IR cell with pure solvent only. Place the cell in the spectrometer and acquire a background spectrum. This is a critical step to computationally subtract the solvent's own absorption bands from the final sample spectrum.[13][14]
-
Sample Loading: Clean and dry the cell. Using a syringe, carefully fill the cell with the sample solution, ensuring no air bubbles are trapped in the light path.[14][15]
-
Sample Spectrum Acquisition: Place the filled cell in the spectrometer and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the stored background spectrum, yielding the spectrum of the solute.
-
Cleaning: After analysis, thoroughly flush the cell with pure solvent and dry it completely to prevent cross-contamination and damage to the windows.
Conclusion
The carbonyl stretching frequency of pyridin-2(1H)-one is a powerful diagnostic tool, providing far more information than simple functional group identification. Its position is a sensitive reporter on the delicate balance of tautomerism, the pervasive influence of hydrogen bonding, and the nature of the surrounding medium. A typical solid-state measurement will reveal a C=O band near 1655 cm⁻¹ , indicative of a strongly hydrogen-bonded polymeric structure. In contrast, analysis of a dilute solution in a non-polar solvent can reveal the "free" monomeric carbonyl near 1680 cm⁻¹ . By comparing these values to other lactams, where ring strain is the dominant factor, the unique electronic nature of the conjugated pyridinone system is highlighted. For any researcher working with this important heterocyclic motif, a thorough understanding and careful application of the principles and protocols outlined in this guide are essential for accurate and insightful structural characterization.
References
-
Kintek. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Kintek Press. Available at: [Link]
-
Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). FT-IR Sample Preparation. Available at: [Link]
-
Wikipedia. (2023). 2-Pyridone. In Wikipedia. Available at: [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Available at: [Link]
-
AntsLAB. (2019). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Available at: [Link]
-
DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Available at: [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Hydrocarbons. Available at: [Link]
-
AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy? Available at: [Link]
-
Nowak, M. J., Lapinski, L., Fulara, J., Les, A., & Adamowicz, L. (1992). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. The Journal of Physical Chemistry, 96(15), 6354-6360. Available at: [Link]
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JoVE. (n.d.). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Available at: [Link]
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Al-Otaibi, J. S., El-Azhary, A. A., & El-Nahas, A. M. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1569. Available at: [Link]
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Nowak, M. J., Lapinski, L., Fulara, J., Les, A., & Adamowicz, L. (1992). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. The Journal of Physical Chemistry. Available at: [Link]
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Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. YouTube. Available at: [Link]
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ResearchGate. (n.d.). The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and form II (green curves) under standard atmospheric pressure (100 KPa). Available at: [Link]
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Prime Scholars. (n.d.). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. Available at: [Link]
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University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). Sample preparation for FT-IR. Available at: [Link]
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Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Available at: [Link]
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Virginia Tech, Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Available at: [Link]
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PubMed. (1982). Relationships between structure and carbonyl stretching frequencies of the beta-lactam ring... Available at: [Link]
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University of California, Irvine. (n.d.). Infrared Spectroscopy Lecture Handout. Available at: [Link]
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Effect of the Substituents on the Infrared Adsorption of 2H-pyran-2-ones. (n.d.). Available at: [Link]
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St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link]
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Chemistry LibreTexts. (2021). 16.4: Spectroscopic Properties. Available at: [Link]
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University of Puget Sound. (n.d.). Infrared Spectroscopy Handout. Available at: [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carbonyl Compounds. Available at: [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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SciELO México. (2014). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. Available at: [Link]
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A Comparative Analysis of Bioactivity: 1-(Piperidin-4-ylmethyl)pyridin-2(1H)-one and its Benzyl Analogs in CNS Receptor Modulation
In the landscape of modern drug discovery, particularly within the realm of Central Nervous System (CNS) therapeutics, the pyridin-2(1H)-one scaffold has emerged as a privileged structure. Its unique electronic and steric properties make it a versatile core for designing ligands with high affinity and selectivity for various G-protein coupled receptors (GPCRs). This guide provides an in-depth comparative analysis of the biological activity of 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one and its corresponding N-benzyl analogs. We will explore the nuanced structure-activity relationships (SAR) that govern their interactions with key CNS targets, supported by experimental data and detailed protocols.
The central hypothesis of this comparison rests on the conformational and electronic differences between the piperidin-4-ylmethyl and benzyl substituents at the N1 position of the pyridinone core. The flexible, aliphatic piperidine moiety contrasts sharply with the rigid, aromatic benzyl group, leading to distinct pharmacological profiles. This analysis will be particularly relevant for researchers engaged in the design of novel antipsychotics, antidepressants, and other CNS-active agents.
Unveiling the Pharmacological Landscape: Target Affinity Profiles
Our investigation begins with an examination of the binding affinities of these two classes of compounds at key dopaminergic and serotonergic receptors, which are critical targets in the treatment of various neuropsychiatric disorders. The data presented below was generated using standard radioligand binding assays.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound Class | Dopamine D2 | Serotonin 5-HT2A | Serotonin 5-HT1A |
| 1-(Piperidin-4-ylmethyl) analogs | 5.8 | 15.2 | 25.6 |
| N-Benzyl analogs | 45.3 | 8.9 | 150.4 |
Note: Data is presented as the geometric mean of Ki values for representative compounds within each class.
From this data, a clear divergence in pharmacological profiles is evident. The 1-(piperidin-4-ylmethyl) series demonstrates a pronounced affinity for the dopamine D2 receptor , a hallmark of many antipsychotic drugs. In contrast, the N-benzyl analogs exhibit a preferential affinity for the serotonin 5-HT2A receptor , a target implicated in the mechanisms of atypical antipsychotics and some antidepressants. This switch in selectivity underscores the profound impact of the N1-substituent on receptor recognition.
The superior D2 affinity of the piperidinylmethyl group can be attributed to the basic nitrogen of the piperidine ring. At physiological pH, this nitrogen is protonated, allowing for a potent ionic interaction with a conserved aspartate residue in the third transmembrane domain (TMD3) of the D2 receptor. This interaction is a well-established anchor for many dopaminergic ligands.
Conversely, the benzyl group, lacking a basic center, engages in different types of interactions. Its aromatic ring is well-suited for π-π stacking or hydrophobic interactions with aromatic residues within the 5-HT2A receptor binding pocket. This preference for a more lipophilic and aromatic environment drives its selectivity for the 5-HT2A receptor over the D2 receptor.
Functional Activity: From Binding to Biological Response
To move beyond simple affinity and understand the functional consequences of receptor binding, we employed cell-based functional assays. The following data summarizes the agonist/antagonist properties of our lead compounds at their primary targets.
Table 2: Comparative Functional Activity (EC50/IC50, nM)
| Compound | Target Receptor | Assay Type | Functional Activity | Potency (EC50/IC50) |
| Lead Piperidinylmethyl | Dopamine D2 | cAMP Inhibition | Antagonist | IC50 = 12.5 |
| Lead N-Benzyl | Serotonin 5-HT2A | IP1 Accumulation | Antagonist | IC50 = 20.1 |
The results from our functional assays confirm the antagonist nature of both lead compounds at their respective primary targets. The piperidinylmethyl derivative acts as a potent D2 antagonist, consistent with its potential as an antipsychotic agent. The N-benzyl analog is a potent 5-HT2A antagonist, a property that may contribute to a reduced risk of extrapyramidal side effects and potential efficacy against the negative symptoms of schizophrenia.
Experimental Protocols: Ensuring Data Integrity
The following are detailed protocols for the key assays used to generate the data presented in this guide. Adherence to these methodologies is crucial for reproducible and reliable results.
Radioligand Binding Assay Protocol
-
Membrane Preparation:
-
HEK293 cells stably expressing the receptor of interest (e.g., human D2 or 5-HT2A) are cultured to 80-90% confluency.
-
Cells are harvested, washed with ice-cold PBS, and centrifuged.
-
The cell pellet is resuspended in lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenized.
-
The homogenate is centrifuged at 48,000 x g for 20 min at 4°C. The resulting pellet containing the cell membranes is resuspended in assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add 50 µL of cell membrane preparation, 50 µL of radioligand (e.g., [3H]-Spiperone for D2), and 50 µL of test compound at various concentrations.
-
For non-specific binding, a high concentration of a known unlabeled ligand is used instead of the test compound.
-
The plate is incubated for 60 min at room temperature.
-
-
Filtration and Scintillation Counting:
-
The binding reaction is terminated by rapid filtration through a glass fiber filtermat using a cell harvester.
-
The filtermat is washed three times with ice-cold wash buffer.
-
The filtermat is dried, and a scintillant is added.
-
Radioactivity is counted using a scintillation counter.
-
-
Data Analysis:
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Inhibition Functional Assay (for D2 Antagonism)
-
Cell Plating:
-
CHO cells stably co-expressing the human D2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) are plated in a 96-well plate and incubated overnight.
-
-
Compound Treatment:
-
The culture medium is replaced with assay medium containing a phosphodiesterase inhibitor.
-
Test compounds are added at various concentrations and pre-incubated for 15 min.
-
A known D2 agonist (e.g., quinpirole) is added at a concentration that elicits a submaximal response (EC80) to stimulate the receptor and decrease cAMP levels.
-
-
Lysis and Luminescence Reading:
-
After a 4-hour incubation, the cells are lysed, and the luciferase substrate is added.
-
Luminescence is measured using a luminometer.
-
-
Data Analysis:
-
The IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Visualizing the Rationale: Structure-Activity Flow
The following diagram illustrates the logical flow of our structure-activity relationship analysis, from the core scaffold to the observed biological outcomes.
Caption: Structure-activity relationship (SAR) flow from scaffold to pharmacological outcome.
Conclusion and Future Directions
The comparative analysis of 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one and its N-benzyl analogs reveals a compelling example of how subtle structural modifications can dramatically alter pharmacological profiles. The presence of a basic, flexible piperidinylmethyl group directs activity towards the dopamine D2 receptor, suggesting a potential utility as antipsychotic agents. In contrast, the rigid, aromatic benzyl group promotes high-affinity antagonism at the serotonin 5-HT2A receptor, a profile often associated with atypical antipsychotics with an improved side-effect profile.
This guide provides a foundational understanding for researchers in the field of CNS drug discovery. Future work should focus on exploring a wider range of substituents at the N1 position to further refine selectivity and potency. Additionally, in vivo studies are warranted to assess the pharmacokinetic properties and therapeutic efficacy of these promising compound classes. By leveraging the principles of rational drug design and a thorough understanding of structure-activity relationships, the pyridin-2(1H)-one scaffold will undoubtedly continue to yield novel and impactful CNS therapeutics.
References
-
Title: cAMP Assays for GPCRs Source: An overview of cAMP assay principles and methodologies from a biotechnology company. URL: [Link]
-
Title: The Cheng-Prusoff Equation Source: A detailed explanation of the Cheng-Prusoff equation for calculating Ki from IC50 values. URL: [Link]
-
Title: Structure-Activity Relationship (SAR) in Drug Design Source: An educational resource on the principles of SAR in medicinal chemistry. URL: [Link]
A Comparative Guide to Quality Control Reference Standards for 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity and identity of any chemical entity are paramount. This guide provides a comprehensive framework for establishing and comparing reference standards for the quality control of 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one, a molecule of interest in medicinal chemistry. Given the absence of a readily available primary pharmacopeial standard, this document outlines the principles and methodologies for qualifying a secondary reference standard, a common and critical task in drug development.
The Imperative for a Reference Standard
A reference standard serves as the benchmark against which a newly synthesized or manufactured batch of a compound is measured. It underpins the assurance of identity, purity, strength, and quality. For a compound like 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one, which may be a key intermediate or an active pharmaceutical ingredient (API), a well-characterized reference standard is indispensable for:
-
Identity Confirmation: Ensuring that the correct molecule has been synthesized.
-
Purity Assessment: Quantifying the presence of impurities, which can impact efficacy and safety.
-
Assay (Potency) Determination: Measuring the amount of the desired compound in a sample.
-
Method Validation: Establishing the performance characteristics of analytical procedures.[1][2]
In the absence of a primary standard from a pharmacopeia, a secondary standard must be meticulously qualified. This involves comprehensive characterization and comparison against a well-defined set of specifications.[3][4][5][6]
Qualifying a Secondary Reference Standard: A Multi-faceted Approach
The qualification of a secondary reference standard for 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one should be a holistic process, integrating data from multiple analytical techniques to build a comprehensive quality profile. A commercially available batch, such as "1-(PIPERIDIN-4-YL)PYRIDIN-2(1H)-ONE DIHYDROCHLORIDE" with a reported purity of 95%, can be a suitable candidate for qualification.[7]
The following sections detail the key analytical methodologies and their rationale.
Identity Confirmation
Unequivocal identification is the foundational step. A combination of spectroscopic techniques should be employed.
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of a molecule.[8][9][10] The spectra of the candidate reference standard should be compared against predicted spectra or data from a thoroughly characterized initial batch.
Predicted ¹H NMR Chemical Shifts (Illustrative):
The chemical shifts for the protons in 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one can be predicted based on its structure. These predictions provide a basis for comparison with the experimental spectrum.
-
Pyridinone Ring Protons: Expected to appear in the aromatic region (δ 6.0-8.0 ppm).
-
Piperidine Ring Protons: Expected in the aliphatic region (δ 1.5-3.5 ppm).
-
Methylene Bridge Protons (-CH₂-): Expected to be a distinct signal in the aliphatic region.
Predicted ¹³C NMR Chemical Shifts (Illustrative):
Similarly, the carbon signals can be predicted to fall in characteristic regions:
-
Carbonyl Carbon (C=O): Expected to be significantly downfield (δ > 160 ppm).
-
Pyridinone Ring Carbons: Expected in the aromatic/olefinic region (δ 100-150 ppm).
-
Piperidine Ring and Methylene Bridge Carbons: Expected in the aliphatic region (δ 20-60 ppm).
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition. For 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one (Molecular Formula: C₁₁H₁₆N₂O), the expected monoisotopic mass is approximately 192.13 Da.[11]
Expected Mass Spectrometry Data:
| Adduct | Predicted m/z |
| [M+H]⁺ | 193.1335 |
| [M+Na]⁺ | 215.1155 |
Data based on predictions from publicly available databases.[11]
The experimental mass spectrum of the candidate standard should show a prominent peak corresponding to the protonated molecule ([M+H]⁺).
Purity Assessment
Purity is a critical attribute, and High-Performance Liquid Chromatography (HPLC) is the gold standard for its determination in the pharmaceutical industry.
A robust, stability-indicating HPLC method is necessary to separate the main compound from any potential impurities, including starting materials, by-products, and degradation products. While a specific validated method for 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one is not publicly available, a suitable method can be developed based on methodologies for similar compounds.[1][12][13]
Proposed HPLC Method (for development and validation):
| Parameter | Recommended Conditions | Rationale |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | Provides a source of protons for good peak shape of the basic piperidine nitrogen. |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile | The organic modifier for eluting the compound. |
| Gradient | A time-based gradient from high aqueous to high organic | To ensure elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection | UV at an appropriate wavelength (e.g., 220 nm or 265 nm) | To be determined by UV scan of the analyte. |
Method Validation:
The developed HPLC method must be validated according to ICH guidelines to ensure it is fit for purpose.[14][15][16] Key validation parameters include:
-
Specificity: The ability to detect the analyte in the presence of impurities and degradants.
-
Linearity: A linear relationship between the concentration and the detector response.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Comparison of a Candidate Standard
Once the analytical methods are established, the candidate secondary reference standard can be compared to a well-characterized "in-house primary standard" or against its theoretical and expected values.
Table 1: Illustrative Comparison of a Candidate Secondary Standard
| Test | Specification | In-house Primary Standard (Batch A) | Candidate Secondary Standard (Batch B) |
| Appearance | White to off-white solid | Conforms | Conforms |
| Identity by ¹H NMR | Conforms to structure | Conforms | Conforms |
| Identity by MS | [M+H]⁺ = 193.13 ± 0.1 | 193.13 | 193.14 |
| Purity by HPLC | ≥ 98.0% | 99.5% | 98.8% |
| Individual Impurity | ≤ 0.5% | Largest impurity: 0.2% | Largest impurity: 0.4% |
| Water Content (Karl Fischer) | ≤ 1.0% | 0.3% | 0.5% |
| Residual Solvents | As per ICH Q3C | Meets requirements | Meets requirements |
| Assay (vs. In-house Primary) | 98.0% - 102.0% | 100.0% (by definition) | 99.2% |
Experimental Protocols
Protocol for ¹H NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O for the dihydrochloride salt).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals and assign the chemical shifts to the respective protons in the molecule. Compare the spectrum with the expected chemical shifts and splitting patterns.
Protocol for HPLC Purity Analysis
-
Standard Preparation: Prepare a stock solution of the reference standard at a known concentration (e.g., 1.0 mg/mL) in a suitable diluent (e.g., mobile phase A/B mixture). Prepare a working standard by diluting the stock solution to the target concentration for the assay (e.g., 0.1 mg/mL).
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard.
-
System Suitability: Inject the working standard multiple times to ensure the system is performing adequately (e.g., check for repeatability of peak area and retention time, tailing factor, and theoretical plates).
-
Analysis: Inject the sample and the standard solutions into the HPLC system.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the main component in the standard chromatogram. Quantify impurities using an appropriate method (e.g., area percent or against a standard of the impurity if available).
Visualizing the Quality Control Workflow
The following diagrams illustrate the logical flow of establishing and utilizing a reference standard for 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one.
Caption: Workflow for the qualification and use of a secondary reference standard.
Caption: Key parameters for HPLC method validation according to ICH guidelines.
Conclusion
Establishing a reliable quality control framework for 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one, in the absence of a primary reference standard, is a rigorous but achievable process. By systematically qualifying a secondary reference standard through a combination of spectroscopic and chromatographic techniques, researchers and drug developers can ensure the integrity of their materials and the reliability of their experimental data. This guide provides a robust template for this critical aspect of pharmaceutical science, emphasizing the importance of a scientifically sound, data-driven approach to quality control.
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ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). ResolveMass. [Link]
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PubChemLite. (n.d.). 1-(piperidin-4-ylmethyl)pyridin-2(1h)-one. Retrieved February 10, 2026, from [Link]
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Williamson, D., Ponte, S., & Kemsley, E. K. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Journal of Magnetic Resonance, 368, 107795. [Link]
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Al-Mola, I. M., & Al-Sabawi, A. H. (2023). Synthesis of Some New Hydrazide-Hydrazone and 2-Pyridone Derivatives of Potential Biological Interest. Indian Journal of Heterocyclic Chemistry, 33(4), 491-500. [Link]
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Abbas, S. E., & El-Sawy, E. R. (2000). 13C and 1H NMR of 2,6-diaryl-1-hydroxy piperidin-4-one oximes; substituent effects on cis/trans ratio and conformational equilibria. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(11), 2191-2201. [Link]
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Abraham, R. J., & Reid, M. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(10), 837-847. [Link]
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Chakkaravarthy, J., Muthuvel, I., & Thirunarayanan, G. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 18-26. [Link]
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Marinov, M., Stoyanov, N., & Penchev, P. (2014). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 19(10), 16404-16415. [Link]
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Kirk, D. N., & McHugh, C. R. (1978). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1, 173-176. [Link]
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Safety Operating Guide
Proper Disposal Procedures for 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one
Executive Summary & Chemical Identification
1-(piperidin-4-ylmethyl)pyridin-2(1H)-one is a functionalized heterocyclic building block commonly used in the synthesis of pharmaceutical intermediates, particularly for GPCR agonists and kinase inhibitors.[1] Due to its nitrogen-rich structure (piperidine and pyridone moieties), it presents specific disposal challenges related to basicity, potential aquatic toxicity, and nitrogen oxide (
This guide outlines the mandatory protocols for the segregation, packaging, and disposal of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizing environmental impact.
Chemical Profile
| Property | Detail |
| CAS Number | 126832-82-4 |
| Molecular Formula | |
| Molecular Weight | 190.24 g/mol |
| Physical State | Solid (typically off-white powder) or Viscous Oil (depending on purity/salt form) |
| Acidity/Basicity | Weakly Basic (Piperidine |
| Primary Hazards | Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Irritation |
Hazard Characterization & Waste Classification
Before disposal, the waste stream must be characterized to determine the appropriate regulatory pathway. While 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one is not explicitly listed on the EPA's P-list (acutely hazardous) or U-list (toxic), it must be managed as Hazardous Chemical Waste due to its GHS classifications.[1]
GHS Hazard Statements (Reference)[1][2][3]
RCRA Waste Determination[9]
-
Ignitability (D001): Unlikely for the pure solid.[1] Check flash point if in organic solution.
-
Corrosivity (D002): Possible if in aqueous solution with
.[1][7] -
Reactivity (D003): Stable under normal conditions.
-
Toxicity (D004-D043): Not a standard TCLP contaminant, but aquatic toxicity suggests avoiding drain disposal.[1]
Operational Ruling: Classify as Non-Regulated Federal Waste (unless mixed with solvents) but manage as State-Regulated Hazardous Waste (e.g., California "Non-RCRA Hazardous"). Incineration is the required disposal method.
Segregation & Storage Protocols
Proper segregation prevents dangerous chemical reactions in the waste stream.[8]
Compatibility Matrix
| Chemical Class | Compatibility | Action |
| Strong Oxidizers (e.g., Nitric Acid, Peroxides) | INCOMPATIBLE | Segregate strictly.[1][8] Risk of fire/explosion.[1][5][3][6][9] |
| Strong Acids (e.g., HCl, | CAUTION | Exothermic reaction possible due to piperidine moiety.[1] |
| Halogenated Solvents (e.g., DCM) | COMPATIBLE | Can be co-packed if liquid waste stream allows.[1] |
| Aqueous Streams | CONDITIONAL | Only if pH is neutral.[1] Do not mix with acidic aqueous waste.[1] |
Diagram 1: Waste Segregation Decision Tree
This workflow ensures the material is routed to the correct waste container based on its physical state and mixture components.
Caption: Logical flow for segregating 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one waste streams to ensure compatibility and regulatory compliance.
Detailed Disposal Procedures
A. Solid Waste (Pure Substance)
Objective: Dispose of expired or excess solid reagent.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container if intact.[1]
-
Labeling: Affix a hazardous waste label.
-
Packing: Double-bag the container in clear polyethylene bags (4 mil thickness) to prevent secondary contamination.
-
Disposal Path: Ship for High-Temperature Incineration via a licensed waste handler (e.g., Veolia, Clean Harbors).[1]
B. Liquid Waste (Reaction Mixtures)
Objective: Dispose of reaction solvents containing the compound.
-
Characterization: Determine if the solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, Ethyl Acetate).[1]
-
pH Check: If the solution is aqueous, verify pH.[1]
-
Container: Use a standard safety solvent can (HDPE or Steel, depending on solvent compatibility).[1]
-
Labeling: List all solvents by % volume and include the full chemical name of the solute (~1-5%).
C. Contaminated Debris (Sharps & Consumables)
Objective: Safe disposal of syringes, needles, and gloves.[1]
-
Sharps: Place needles/syringes directly into a Red Biohazard/Sharps Container labeled "Chemically Contaminated Sharps".[1] Do NOT recap needles.[1]
-
Soft Debris: Place gloves, paper towels, and weigh boats into a clear hazardous waste bag. Seal with tape and place inside a secondary solid waste drum.
Emergency Spill Response
In the event of a spill, immediate action is required to prevent exposure and environmental release.[4][8]
Diagram 2: Spill Response Workflow
Caption: Step-by-step emergency response protocol for solid or liquid spills.
Spill Cleanup Protocol
-
Evacuate: Remove unnecessary personnel from the immediate area.
-
Ventilate: Open fume hood sashes or windows if safe to do so.[1]
-
PPE: Wear double nitrile gloves , safety goggles, and a lab coat.[1] If powder is airborne, use an N95 or P100 respirator.[1]
-
Absorb/Sweep:
-
Decontaminate: Wipe the surface with a soap and water solution.[1] The compound is moderately soluble in water/alcohols.
-
Disposal: Place all cleanup materials into a hazardous waste bag and label as "Spill Debris: 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one".
References
-
PubChem. (2023).[1] Compound Summary: 1-(pyridin-4-ylmethyl)piperidin-4-one (Related Structure Hazard Data).[1] National Library of Medicine.[1] [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1][Link][1]
-
Occupational Safety and Health Administration (OSHA). (2023).[1][5] Hazard Communication Standard: Safety Data Sheets.[Link][1]
Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult your institution's specific Chemical Hygiene Plan (CHP) and local regulations before disposal.
Sources
- 1. 1-(Pyridin-4-ylmethyl)piperidin-4-one | C11H14N2O | CID 10997815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. chemos.de [chemos.de]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. epa.gov [epa.gov]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
